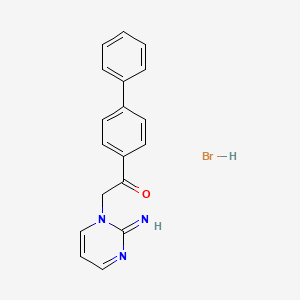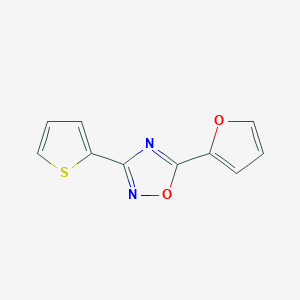![molecular formula C17H16Cl2N2O2 B6103553 N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6103553.png)
N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide, also known as BDP-9066, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been proposed as a promising strategy for cancer therapy. BDP-9066 has shown promising results in preclinical studies as an anticancer agent.
作用机制
N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide is a potent and selective inhibitor of CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been proposed as a promising strategy for cancer therapy. This compound inhibits CK2 activity by binding to the ATP-binding site of the kinase domain, thereby preventing ATP from binding and inhibiting the kinase activity.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspase-3 and -9, the downregulation of antiapoptotic proteins, and the upregulation of proapoptotic proteins. This compound has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
实验室实验的优点和局限性
N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. This compound has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as an anticancer agent. However, this compound has some limitations as a research tool. It is a small molecule inhibitor, which may limit its efficacy in vivo due to poor pharmacokinetic properties. In addition, this compound has not been extensively studied in non-cancer models, which may limit its potential applications in other diseases.
未来方向
There are several future directions for the development of N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide. One direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. This could involve the development of prodrugs or the use of drug delivery systems to improve its bioavailability and tissue distribution. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases, where CK2 has been implicated. Finally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models and to identify potential biomarkers of response that could be used in clinical trials.
合成方法
N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide can be synthesized by a two-step process. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with 4-aminobutyric acid to form this compound intermediate. The second step involves the reaction of the intermediate with triethylamine and 4-dimethylaminopyridine in dimethylformamide to form this compound.
科学研究应用
N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide has been extensively studied in preclinical models of cancer. It has shown potent antiproliferative and proapoptotic effects in a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound has also shown significant antitumor activity in xenograft models of breast and prostate cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.
属性
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-2-4-15(22)20-11-7-9-12(10-8-11)21-17(23)13-5-3-6-14(18)16(13)19/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZOZMOYZINOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6103483.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B6103485.png)
![{2-bromo-6-ethoxy-4-[5-(methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B6103489.png)
![1-tert-butyl-4-(4-isopropylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103496.png)
![ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6103497.png)
![[1-(4-methoxy-3-methylbenzoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6103505.png)
![3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione](/img/structure/B6103515.png)
![5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6103530.png)

![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6103549.png)

![7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103559.png)
![(2-fluoro-4-biphenylyl){1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103569.png)
![N-(2-hydroxy-2-phenylethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B6103573.png)